3-(3-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide
Description
3-(3-Chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 3-chlorophenyl group and a pyrazine ring modified with a furan-3-yl moiety.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-15-3-1-2-13(10-15)4-5-17(23)22-11-16-18(21-8-7-20-16)14-6-9-24-12-14/h1-3,6-10,12H,4-5,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTHVYMKVWUBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=NC=CN=C2C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a chlorophenyl group, a furan ring, and a pyrazinyl moiety, which are known to influence its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the furan and pyrazinyl groups allows for potential hydrogen bonding and π-π interactions , which may enhance binding affinity and specificity towards biological targets.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for various receptors, influencing neurotransmitter release and activity.
Pharmacological Activities
Research indicates that this compound may exhibit several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation markers in vitro.
- Neuroprotective Properties : It may enhance cognitive functions by modulating neurotransmitter levels in the brain.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.
Study Summaries
- Anticancer Evaluation :
- Neuropharmacological Assessment :
Comparative Analysis
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazine can effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The incorporation of the furan and chlorophenyl groups may enhance this activity through improved binding affinity to microbial targets.
Anticancer Potential
The compound's structural features suggest potential anticancer applications. Pyrazine derivatives have been shown to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines . The presence of the furan ring may also contribute to enhanced cytotoxicity due to its ability to participate in redox reactions.
Neuroprotective Effects
Preliminary studies indicate that compounds similar to 3-(3-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide may exhibit neuroprotective effects. Research into related compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Chlorophenyl Group : Enhances lipophilicity and facilitates cell membrane penetration.
- Furan Moiety : Contributes to the compound's reactivity and potential interaction with biological targets.
- Pyrazine Core : Essential for maintaining biological activity against microbial and cancerous cells.
Case Study 1: Antimicrobial Efficacy
A systematic exploration of related pyrazine derivatives revealed that modifications at the N-position significantly impacted antimicrobial efficacy. For instance, substituting different functional groups on the pyrazine core led to variations in minimum inhibitory concentrations (MICs), highlighting the importance of structural optimization .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that specific derivatives of pyrazine exhibited potent anticancer activity by inducing cell cycle arrest and apoptosis. The chlorophenyl substitution was found to enhance the selectivity towards cancer cells compared to normal cells, suggesting a promising therapeutic window for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 3-(3-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide and related compounds, based on evidence from peer-reviewed studies and chemical databases:
*Inferred from nomenclature; †Calculated based on molecular formula; ‡Approximated from analogs.
Key Structural and Functional Differences:
Heterocyclic Moieties: The target compound features a pyrazine-furan hybrid, distinct from thiazole-oxadiazole systems in compounds 7c–7f or purine-dione systems in . Furan substitution (3-position) differentiates it from furan-2-yl analogs (e.g., ), which may alter steric and electronic properties.
Chlorophenyl Substitution :
- The 3-chlorophenyl group is a common pharmacophore in agrochemicals and drugs (e.g., flutolanil, cyprofuram; ). Its meta-substitution may influence lipophilicity compared to ortho- or para-substituted chlorophenyl groups in analogs like 3w–3v .
Physicochemical Properties :
- The molecular weight (~354.8 g/mol) and moderate polarity (due to furan and pyrazine) suggest better solubility than bulkier analogs like 3u (MW ~500 g/mol) .
- Thiol- or sulfanyl-containing analogs (e.g., 7c–7f) exhibit higher melting points (134–178°C) , likely due to stronger intermolecular interactions compared to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
